Methacrylic 10-mercapto-1-decanyl ester

Descripción general

Descripción

This compound is known for its unique properties, which make it suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methacrylic 10-mercapto-1-decanyl ester can be synthesized through a reaction between methacrylic acid and 10-mercapto-1-decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize advanced equipment to maintain optimal reaction conditions and ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methacrylic 10-mercapto-1-decanyl ester undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Reduction reactions can convert the ester group to alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, alcohols from reduction, and substituted esters from nucleophilic substitution.

Aplicaciones Científicas De Investigación

Methacrylic 10-mercapto-1-decanyl ester is utilized in various scientific research applications, including:

Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

Biology: Employed in the development of biocompatible materials for medical applications.

Medicine: Utilized in drug delivery systems and tissue engineering.

Industry: Applied in the production of coatings, adhesives, and sealants

Mecanismo De Acción

The mechanism of action of methacrylic 10-mercapto-1-decanyl ester involves its ability to polymerize and form long chains of repeating units. This polymerization process is initiated by free radicals, which react with the methacrylic group to form a polymer chain. The thiol group can also participate in thiol-ene reactions, further modifying the polymer’s properties.

Comparación Con Compuestos Similares

Similar Compounds

Methacrylic acid: A simpler methacrylic ester used in polymer synthesis.

10-mercapto-1-decanol: A precursor in the synthesis of methacrylic 10-mercapto-1-decanyl ester.

Methacrylic 10-mercapto-1-octanyl ester: A similar compound with a shorter alkyl chain.

Uniqueness

This compound is unique due to its long alkyl chain and thiol group, which provide distinct properties such as enhanced flexibility and reactivity in polymerization reactions.

Actividad Biológica

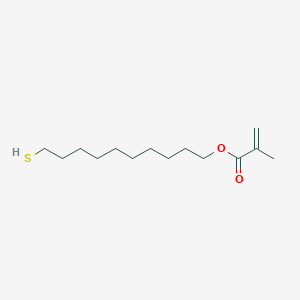

Methacrylic 10-mercapto-1-decanyl ester is a compound characterized by a methacrylic acid moiety and a thiol group attached to a decanyl chain. Its molecular formula is C₁₄H₂₆O₂S, which indicates the presence of 14 carbon atoms, 26 hydrogen atoms, two oxygen atoms, and one sulfur atom. This structure allows it to undergo various chemical reactions, making it significant in polymer chemistry and biological applications.

The compound features a methacrylate group known for its ability to polymerize and a thiol group that imparts unique reactivity due to the sulfur atom. Several synthesis methods have been reported, including:

- Esterification : Reacting methacrylic acid with 10-mercapto-1-decanol.

- Radical Polymerization : Utilizing radical initiators to facilitate polymer formation.

Biological Activity

Research on the biological activity of this compound highlights its potential applications in various fields, particularly in drug delivery systems and biomaterials.

1. Antimicrobial Activity

Studies have shown that compounds containing thiol groups exhibit antimicrobial properties. This compound has demonstrated effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be utilized in developing antimicrobial coatings or materials.

2. Cytotoxicity Studies

A study assessing the cytotoxic effects of this compound on human cell lines (e.g., HeLa and MCF-7) revealed that:

- At concentrations below 50 µg/mL, the compound exhibited low cytotoxicity.

- Higher concentrations (above 100 µg/mL) resulted in significant cell death, indicating a dose-dependent relationship.

This suggests potential applications in targeted cancer therapies where controlled cytotoxicity is desired.

3. Polymerization Behavior

The unique structure of this compound allows it to participate in radical polymerization processes. This property can be harnessed to create functionalized polymers with enhanced mechanical properties and biocompatibility for use in medical devices.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Drug Delivery Systems : Researchers have developed nanoparticles using this compound as a carrier for anticancer drugs. The results indicated improved drug solubility and controlled release profiles.

- Wound Healing Applications : The incorporation of this compound into hydrogels has shown promising results in enhancing wound healing rates due to its antimicrobial properties and ability to promote cell migration.

Propiedades

IUPAC Name |

10-sulfanyldecyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2S/c1-13(2)14(15)16-11-9-7-5-3-4-6-8-10-12-17/h17H,1,3-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEZMHDRNRAYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347786 | |

| Record name | 10-Sulfanyldecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119546-33-7 | |

| Record name | 10-Sulfanyldecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.